2-allyl-N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2H-tetraazol-5-amine
Description
2-Allyl-N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2H-tetraazol-5-amine is a synthetic heterocyclic compound featuring a tetrazole core (a five-membered ring with four nitrogen atoms) substituted with an allyl group and a furan-derived side chain. The furan ring is further functionalized with a 3-chloro-4-methoxyphenyl moiety, which introduces both halogenated and methoxy substituents.
Properties
Molecular Formula |
C16H16ClN5O2 |
|---|---|
Molecular Weight |
345.78 g/mol |
IUPAC Name |
N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-2-prop-2-enyltetrazol-5-amine |
InChI |
InChI=1S/C16H16ClN5O2/c1-3-8-22-20-16(19-21-22)18-10-12-5-7-14(24-12)11-4-6-15(23-2)13(17)9-11/h3-7,9H,1,8,10H2,2H3,(H,18,20) |
InChI Key |
BBZXGNFMLIQCMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)CNC3=NN(N=N3)CC=C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-diketone, under acidic conditions.
Introduction of the Chloromethoxyphenyl Group: This step involves the electrophilic aromatic substitution of the furan ring with a chloromethoxyphenyl halide in the presence of a Lewis acid catalyst.
Formation of the Tetrazole Ring: The tetrazole ring is formed by the cycloaddition of an azide with a nitrile precursor under thermal or catalytic conditions.
Final Coupling: The final step involves the coupling of the furan and tetrazole intermediates through a nucleophilic substitution reaction, typically using a base such as sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The chloromethoxyphenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) or other aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can yield an amine derivative.
Scientific Research Applications
N-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Heterocyclic Amines
Key Observations :
- The tetrazole core distinguishes the target compound from thiazoles (two nitrogens, one sulfur) and thiadiazoles (two nitrogens, one sulfur in a five-membered ring).
- The 3-chloro-4-methoxyphenyl group is structurally analogous to substituents in ’s benzotriazole derivative, which may influence lipophilicity and metabolic stability .
Computational and Electronic Properties
highlights the use of Conceptual Density Functional Theory (CDFT) to predict reactivity in heterocycles. Tetrazoles, with high HOMO-LUMO gaps (compared to thiazoles or thiadiazoles), may exhibit distinct electrophilic/nucleophilic behavior. The 3-chloro-4-methoxyphenyl group could enhance electron-withdrawing effects, stabilizing the tetrazole ring and influencing binding interactions .
Biological Activity
2-allyl-N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2H-tetraazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetraazole ring, an allyl group, and a substituted furyl moiety. Its chemical formula is with a molecular weight of approximately 308.803 g/mol.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The presence of the chloro and methoxy groups enhances its interaction with microbial cell membranes, potentially disrupting their integrity.
- Anticancer Potential : The tetraazole moiety has been linked to anticancer activity through inhibition of specific enzymes involved in cancer cell proliferation. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Neuroprotective Effects : Some studies have indicated that the compound may possess neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of tetraazole compounds, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested.
Anticancer Activity
In a series of in vitro experiments on human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated IC50 values in the micromolar range, indicating effective cytotoxicity. Mechanistic studies revealed that treatment with the compound resulted in increased levels of reactive oxygen species (ROS) leading to cell cycle arrest and apoptosis.
Neuroprotective Effects
In models of neurodegeneration, this compound showed promise in reducing neuronal cell death induced by oxidative stress. The compound's ability to modulate pathways related to inflammation and oxidative damage was highlighted as a key factor in its neuroprotective effects.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with derivatives of tetraazole showed improved outcomes compared to standard antibiotics, suggesting a potential alternative treatment pathway.
- Cancer Research : A research group published findings on the use of this compound in combination therapies for breast cancer, demonstrating enhanced efficacy when used alongside conventional chemotherapeutics.
- Neuroprotection : A study focusing on Alzheimer's disease models found that administration of the compound significantly improved cognitive function and reduced amyloid plaque formation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
